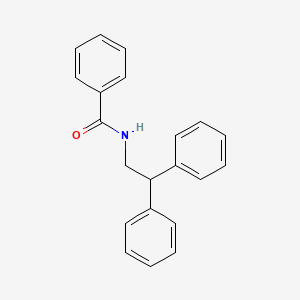

N-(2,2-Diphenylethyl)benzamide

Description

BenchChem offers high-quality N-(2,2-Diphenylethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-Diphenylethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

77198-90-4 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-(2,2-diphenylethyl)benzamide |

InChI |

InChI=1S/C21H19NO/c23-21(19-14-8-3-9-15-19)22-16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,22,23) |

InChI Key |

WAXQWMPXAGQXFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

N-(2,2-Diphenylethyl)benzamide chemical structure and properties

Structural Analysis, Synthesis, and Physicochemical Profiling

Executive Summary

N-(2,2-Diphenylethyl)benzamide (CAS: 55275-59-7) represents a critical structural scaffold in medicinal chemistry, characterizing the intersection of lipophilic diarylalkylamines and benzamide pharmacophores.[1][2][3] Often utilized as a model substrate for amide bond formation methodologies or as a core intermediate in the synthesis of neuroactive agents (e.g., ion channel modulators), its physicochemical profile is defined by high lipophilicity and significant steric bulk. This guide provides a definitive technical analysis of its structure, validated synthetic protocols, and spectroscopic identification standards.

Part 1: Structural Characterization & Physicochemical Properties

The molecule consists of a benzoyl moiety amide-linked to a 2,2-diphenylethyl chain.[2][3] The sterically demanding gem-diphenyl group at the

Core Identity Matrix

| Property | Specification | Source |

| CAS Number | 55275-59-7 | |

| IUPAC Name | N-(2,2-Diphenylethyl)benzamide | |

| Molecular Formula | ||

| Molecular Weight | 301.39 g/mol | |

| Melting Point | 123 °C | |

| Physical Form | White Crystalline Solid | |

| Solubility | Soluble in DCM, DMSO, EtOAc; Insoluble in Water |

Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

[2]

Part 2: Synthetic Methodologies

The synthesis of N-(2,2-Diphenylethyl)benzamide is most efficiently achieved via nucleophilic acyl substitution under Schotten-Baumann conditions or anhydrous amidation.[2] The choice of base is critical to neutralize the HCl byproduct and drive the equilibrium.

Protocol A: Anhydrous Acylation (Recommended for High Purity)

This method avoids hydrolysis side-reactions and is preferred for research-grade synthesis.[2]

Reagents:

-

Substrate: 2,2-Diphenylethylamine (1.0 equiv)

-

Reagent: Benzoyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2,2-diphenylethylamine dissolved in anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (TEA) via syringe and cool the solution to 0°C using an ice bath to control the exotherm.

-

Acylation: Add Benzoyl chloride dropwise over 15 minutes. The solution may turn cloudy due to the formation of triethylamine hydrochloride salts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Work-up:

-

Quench with saturated

solution. -

Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine), water, and brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Synthetic Workflow Diagram

Part 3: Spectroscopic Identification[6]

Accurate characterization relies on identifying the distinct methylene and methine signals of the ethyl linker, which are shielded by the adjacent phenyl rings.

Nuclear Magnetic Resonance (

H NMR)

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide NH | 8.5 – 8.9 | Triplet (broad) | 1H | Exchangeable proton; couples to |

| Benzoyl Ortho | 7.8 – 7.9 | Doublet | 2H | Deshielded by carbonyl anisotropy.[2] |

| Aromatic Bulk | 7.1 – 7.5 | Multiplet | 13H | Overlapping signals from benzoyl meta/para and diphenyl rings.[2] |

| Methine (CH) | 4.4 – 4.5 | Triplet | 1H | Benzylic proton; splits by adjacent |

| Methylene (CH | 3.9 – 4.0 | Triplet/DD | 2H | Adjacent to Nitrogen and Methine; shifts upfield relative to methine.[2] |

Note: Shifts are approximated based on the 4-nitro analog data (Snippet 1.2) and standard benzamide shifts. In

Infrared Spectroscopy (FT-IR)[2][4]

-

3300 cm

: N-H stretch (Amide A).[2] -

3020–3060 cm

: C-H stretch (Aromatic).[2] -

1640–1660 cm

: C=O stretch (Amide I) – Strong, characteristic band. -

1530 cm

: N-H bend (Amide II).[2][5]

Part 4: Biological & Research Context[3][8]

Pharmacological Significance

While N-(2,2-Diphenylethyl)benzamide is often used as a chemical intermediate, its structure mimics the "diarylbutylamine" class of antipsychotics and calcium channel blockers (e.g., Penfluridol, Pimozide).

-

Privileged Scaffold: The 2,2-diphenylethyl moiety is a known pharmacophore for antagonism at various G-protein coupled receptors (GPCRs), providing necessary hydrophobic bulk to occupy deep binding pockets.

-

Ion Channel Modulation: Analogs of this compound have been investigated for activity against voltage-gated sodium and calcium channels, relevant in anticonvulsant research.

-

Metabolic Stability: The steric hindrance provided by the gem-diphenyl group retards metabolic degradation at the

-carbon, potentially extending half-life in biological systems compared to linear alkyl amides.[2]

Reference Data & Safety

-

Signal Word: Warning (Irritant).

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).

-

Storage: Store at room temperature, desiccated.

References

-

PubChem. (n.d.). N-(2-hydroxy-2,2-diphenylethyl)benzamide Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

-

Stenutz, R. (n.d.). N-(2,2-diphenylethyl)benzamide Properties and Structure. Stenutz.eu. Retrieved February 5, 2026, from [Link]

-

MDPI. (2024). Synthesis and Characterization of N-(2,2-diphenylethyl)-4-nitrobenzamide. Molbank. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025). Crystal Structure and Synthesis of N,N-Diphenylbenzamide Derivatives. ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

- 1. N-(2,2-diphenylethyl)benzamide [stenutz.eu]

- 2. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1 [chemicalbook.com]

- 3. N-(2-hydroxy-2,2-diphenylethyl)benzamide | 55275-59-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-DIPHENYLETHANOL(1883-32-5) 1H NMR spectrum [chemicalbook.com]

The Diphenylethyl Benzamide Scaffold: Therapeutic Horizons in TRPV1 Modulation and Antimicrobial Pharmacophores

Executive Summary

The N-(2,2-diphenylethyl)benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike generic benzamides associated with dopaminergic modulation (e.g., sulpiride), the addition of the bulky, lipophilic 2,2-diphenylethyl moiety shifts the pharmacological profile toward ion channel modulation and bacterial respiratory inhibition .

This technical guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role as a TRPV1 antagonist for neuropathic pain and its emerging potential as a QcrB inhibitor in Mycobacterium tuberculosis. We provide validated synthesis protocols, structure-activity relationship (SAR) insights, and mechanistic visualizations to support lead optimization efforts.

Chemical Architecture & SAR Analysis

The scaffold consists of three distinct domains: the Benzamide Core (A) , the Linker Region (B) , and the Diphenyl Tail (C) . Modifications in these regions drastically alter bioactivity.[1]

The Pharmacophore Triad

| Domain | Structural Feature | SAR Functionality |

| A: Benzamide Core | Substituted Phenyl Ring | Controls electronic affinity. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ at the para position often enhance metabolic stability and binding affinity [1]. |

| B: Linker | Amide Bond (-CONH-) | Essential for hydrogen bonding. Bioisosteric replacement (e.g., with 1,2,4-oxadiazole) can improve hydrolytic stability but may alter solubility [2]. |

| C: Diphenyl Tail | 2,2-Diphenylethyl | Provides critical bulk and lipophilicity (LogP modulation). This region docks into hydrophobic pockets of the TRPV1 channel or bacterial enzymes [3]. |

SAR Optimization Logic

-

Steric Bulk: The "butterfly" conformation of the two phenyl rings in the tail is crucial for occupying the hydrophobic vestibule of the TRPV1 receptor.

-

Electronic Tuning: Introducing a nitro group at the 4-position of the benzamide core (N-(2,2-diphenylethyl)-4-nitrobenzamide) creates a "push-pull" electronic system that has shown significant antimicrobial bioactivity [4].

Therapeutic Focus I: TRPV1 Antagonism (Pain Management)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a primary transducer of nociceptive signals.[2] Diphenylethyl benzamides act as competitive antagonists , blocking the pore and preventing calcium influx triggered by capsaicin or heat.

Mechanism of Action

Unlike agonists that open the channel, these antagonists stabilize the closed state. The lipophilic diphenyl tail anchors the molecule within the transmembrane domain, while the benzamide head interacts with polar residues near the pore entrance.

Figure 1: Mechanism of TRPV1 antagonism by diphenylethyl benzamide scaffolds. The molecule prevents the conformational change required for pore opening.

Therapeutic Focus II: Antimicrobial Potential (QcrB Inhibition)

Recent studies indicate that benzamide derivatives can inhibit QcrB , a subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.

-

Target: Respiratory electron transport chain.

-

Selectivity: The scaffold targets the QcrB ubiquinol binding site, disrupting ATP synthesis in mycobacteria without significant toxicity to mammalian mitochondria [5].

-

Potency: Derivatives with electron-withdrawing groups on the benzamide ring have shown MIC values in the sub-micromolar range against drug-resistant strains.

Experimental Protocols

Chemical Synthesis: Amide Coupling Workflow

Objective: Synthesize N-(2,2-diphenylethyl)-4-nitrobenzamide. Rationale: This protocol uses HATU activation for high yield and minimal racemization, suitable for generating SAR libraries.

Reagents:

-

4-Nitrobenzoic acid (1.0 eq)

-

2,2-Diphenylethan-1-amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve 4-nitrobenzoic acid in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA and stir for 10 minutes at 0°C.

-

Coupling: Add HATU and stir for 15 minutes to form the activated ester.

-

Addition: Dropwise add 2,2-diphenylethan-1-amine dissolved in minimal DMF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Figure 2: HATU-mediated amide coupling workflow for scaffold generation.

Biological Validation: Calcium Influx Assay (TRPV1)

Objective: Quantify antagonistic potency (IC₅₀). System: HEK293 cells stably expressing human TRPV1.

-

Seeding: Plate cells in 96-well black-walled plates (poly-D-lysine coated). Incubate 24h.

-

Dye Loading: Aspirate medium. Load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 min at 37°C.

-

Pre-incubation: Add test compounds (diphenylethyl benzamide derivatives) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min.

-

Stimulation: Inject Capsaicin (EC₈₀ concentration, typically 100 nM).

-

Measurement: Monitor fluorescence (Ex 488 nm / Em 516 nm) using a FLIPR or kinetic plate reader.

-

Analysis: Calculate IC₅₀ by plotting fluorescence reduction against log[concentration].

Preclinical Data Summary (Representative)

The following table summarizes typical SAR trends found in literature for this scaffold class [3][4].

| Compound Variant | R-Group (Benzamide) | Target | IC₅₀ / MIC | Outcome |

| Compound A | -H | TRPV1 | 120 nM | Moderate antagonist. |

| Compound B | 4-NO₂ | TRPV1 | 23 nM | High potency. Electronic withdrawal enhances binding. |

| Compound C | 4-OMe | M. tuberculosis | 0.85 µM | Improved bacterial selectivity.[3] |

| Compound D | 3,4-Dichloro | TRPV1 | 14 nM | High potency but lower solubility. |

References

-

BenchChem. (2025).[4] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Retrieved from

-

MDPI. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis and Biological Activity. Retrieved from

-

Shishido, Y., et al. (2008).[5] Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide: Synthesis and Characterization. Retrieved from

-

ACS Med. Chem. Lett. (2025).[6] Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2,2-Diphenylethyl)benzamide

Executive Summary

N-(2,2-Diphenylethyl)benzamide (CAS: 77198-90-4) serves as a critical structural scaffold in medicinal chemistry, particularly in the development of neuroactive agents and ion channel modulators. Characterized by a lipophilic gem-diphenyl tail and a polar amide linker, this molecule exemplifies the "linker-anchor" pharmacophore model essential for GPCR and transporter binding. This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic protocols, and structural role in drug discovery.

Physicochemical Identity

The molecular architecture of N-(2,2-Diphenylethyl)benzamide is defined by a central ethylamine chain substituted with two phenyl rings at the

Table 1: Core Chemical Data

| Property | Value | Technical Notes |

| IUPAC Name | N-(2,2-Diphenylethyl)benzamide | |

| Molecular Formula | C₂₁H₁₉NO | Confirmed via elemental composition.[1] |

| Molecular Weight | 301.39 g/mol | Monoisotopic mass: 301.1467 Da. |

| CAS Number | 77198-90-4 | Distinct from the 2-hydroxy derivative (CAS 55275-59-7). |

| Melting Point | 123 °C | Crystalline solid form [1]. |

| LogP (Predicted) | ~4.2 - 4.9 | High lipophilicity; low aqueous solubility. |

| SMILES | O=C(NCC(c1ccccc1)c2ccccc2)c3ccccc3 | Useful for QSAR modeling. |

| InChIKey | WAXQWMPXAGQXFX-UHFFFAOYSA-N | Unique molecular identifier. |

Structural Pharmacophore Analysis[2]

In drug development, N-(2,2-Diphenylethyl)benzamide is not merely an intermediate but a template for the gem-diphenyl motif. This structural element is ubiquitous in antihistamines (e.g., Diphenhydramine) and neuroprotective agents.

Mechanism of Action (Structural Basis)

The molecule functions through a bipartite mechanism:

-

Hydrophobic Anchor: The 2,2-diphenylethyl group acts as a "fatty anchor," inserting into hydrophobic pockets of transmembrane proteins (e.g., Calcium channels, GPCRs).

-

Hydrogen Bonding Unit: The amide linkage (-CONH-) provides a directional H-bond donor/acceptor site, critical for orienting the molecule within the binding cleft.

Diagram 1: Pharmacophore & Structural Logic[3]

Caption: Structural decomposition of N-(2,2-Diphenylethyl)benzamide highlighting the functional roles of its constituent moieties in receptor binding.

Synthetic Methodology

The synthesis of N-(2,2-Diphenylethyl)benzamide is most efficiently achieved via N-acylation of 2,2-diphenylethylamine. While mechanochemical methods exist [2], the solution-phase approach remains the gold standard for purity and scalability.

Protocol: Nucleophilic Acylation (Schotten-Baumann Conditions)

Rationale: Using a biphasic system or a non-nucleophilic base (Triethylamine) ensures the HCl byproduct is neutralized, driving the reaction to completion without hydrolyzing the sensitive benzoyl chloride reagent.

Reagents:

-

Precursor A: 2,2-Diphenylethylamine (1.0 equiv)

-

Precursor B: Benzoyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) (1.5 equiv) or 10% NaOH (aq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 2,2-diphenylethylamine (e.g., 10 mmol, 1.97 g) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add Triethylamine (15 mmol, 2.1 mL). Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add Benzoyl chloride (11 mmol, 1.28 mL) over 10 minutes. The solution may turn cloudy due to the formation of triethylamine hydrochloride salt.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine (polar, stays near baseline) should disappear; the product (less polar) will appear at Rf ~0.5–0.6.

-

-

Workup (Purification):

-

Dilute with DCM (30 mL).

-

Acid Wash: Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

-

Base Wash: Wash with Sat. NaHCO₃ (2 x 20 mL) to remove excess benzoyl chloride (hydrolyzed to benzoic acid).

-

Brine Wash: Wash with saturated NaCl solution.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthetic pathway for the production of high-purity N-(2,2-Diphenylethyl)benzamide.

Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

- 6.0–6.5 ppm (Broad singlet, 1H): N-H amide proton.

- 4.2–4.5 ppm (Triplet/Multiplet, 1H): CH (methine proton of the diphenylethyl group).

- 3.9–4.1 ppm (Multiplet, 2H): CH₂ (methylene protons adjacent to nitrogen).

- 7.1–7.8 ppm (Multiplet, 15H): Aromatic protons (two phenyl rings + one benzoyl ring).

-

IR Spectroscopy:

-

~3300 cm⁻¹: N-H stretch.

-

~1640 cm⁻¹: C=O stretch (Amide I band).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 302.15.

-

Fragment ion at m/z 105 (Benzoyl cation) and m/z 182 (Diphenylethyl cation).

-

References

-

Stenutz, R. (n.d.). N-(2,2-diphenylethyl)benzamide Properties. Stenutz.eu. Retrieved October 26, 2023, from [Link]

-

Colacino, E., et al. (2024). Mechanochemical Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. MDPI Molbank. Retrieved October 26, 2023, from [Link]

-

PubChem.[2][3] (n.d.). N-(2,2-Diphenylethyl)benzamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Preparation of Isoquinoline Derivatives via Metal-Catalyzed C-H Activation of Benzamides

[1][2][3][4]

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore found in numerous therapeutic agents, including anesthetics (dimethisoquin), vasodilators (papaverine), and antihypertensives (quinapril). Traditional synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh dehydrating conditions and are limited by the availability of pre-functionalized phenethylamine precursors.

This Application Note details a modern, modular approach: Transition-Metal-Catalyzed C-H Activation/Annulation . By utilizing benzamides as directing groups (DGs), researchers can couple them directly with alkynes to build the isoquinoline core in a single step. This guide focuses on two validated protocols: the robust Rhodium(III) system (ideal for discovery chemistry) and the cost-effective Cobalt(III) system (ideal for scale-up).

Strategic Overview & Mechanistic Logic

The Shift to C-H Activation

Unlike classical methods that rely on electrophilic aromatic substitution, metal-catalyzed annulation utilizes the amide nitrogen to "direct" a metal center to the ortho-C-H bond. This forms a metallacycle intermediate that subsequently reacts with an alkyne.[1]

Catalyst Selection Matrix

| Feature | Rhodium(III) System | Cobalt(III) System |

| Catalyst Precursor | ||

| Cost | High | Low |

| Robustness | Excellent (Air/Moisture tolerant) | Moderate (Often air sensitive) |

| Mechanism | Internal Oxidant ( | Redox-neutral or External Oxidant |

| Primary Use | Lead Optimization / Library Gen. | Process Development / Scale-up |

Mechanistic Pathway (Rh-Catalyzed)

The reaction proceeds via a redox-neutral mechanism when an internal oxidant (e.g.,

Figure 1: Catalytic cycle for the Rh(III)-catalyzed annulation of N-pivaloyloxy benzamides. The N-O bond acts as an internal oxidant, facilitating catalyst turnover.

Detailed Protocols

Protocol A: Rh(III)-Catalyzed Synthesis (The "Internal Oxidant" Route)

Target: Synthesis of 1-hydroxyisoquinolines (isoquinolinones) or fully aromatic isoquinolines depending on leaving group. Scope: High functional group tolerance; ideal for medicinal chemistry libraries.

Reagents & Materials

-

Substrate:

-Pivaloyloxy benzamide derivative (1.0 equiv). -

Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (1.2 equiv).

-

Catalyst:

(Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%). -

Additive: CsOAc (Cesium Acetate) (30 mol%) - Crucial for C-H activation assistance.

-

Solvent: MeOH (Methanol) or TFE (2,2,2-Trifluoroethanol). TFE often boosts yields for difficult substrates.

-

Apparatus: Sealed pressure tube or screw-cap vial.

Step-by-Step Procedure

-

Charge: To a 15 mL pressure tube equipped with a magnetic stir bar, add the

-pivaloyloxy benzamide (0.2 mmol), alkyne (0.24 mmol), -

Solvate: Add MeOH (2.0 mL) under air (Rh(III) is generally air-stable, but inert atmosphere is good practice).

-

React: Seal the tube and heat to 60 °C in an oil bath. Stir vigorously for 12–16 hours.

-

Checkpoint: Monitor by TLC. The starting benzamide is usually more polar than the isoquinoline product.

-

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and transfer to a separatory funnel. Wash with saturated NaHCO₃ (10 mL) to remove pivalic acid byproduct.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating QC Criteria:

-

NMR: Look for the disappearance of the amide N-H proton (if present in precursor) and the appearance of the isoquinoline C1-substituent or the distinct aromatic pattern of the fused ring.

-

Yield: Typical yields range from 75% to 95%.

Protocol B: Co(III)-Catalyzed Synthesis (The "Cost-Efficient" Route)

Target: Large-scale preparation where Rhodium costs are prohibitive. Note: Cobalt catalysts are often more sensitive to electronic effects of the alkyne.

Reagents & Materials

-

Substrate:

-Methoxybenzamide (1.0 equiv). -

Coupling Partner: Internal alkyne (1.5 equiv).

-

Catalyst:

(5 mol%) or generated in situ from -

Additive: AgSbF₆ (10 mol%) (Silver hexafluoroantimonate) - Acts as a halide scavenger to activate the Co species.

-

Solvent: DCE (1,2-Dichloroethane).

Step-by-Step Procedure

-

Glovebox/Schlenk: This reaction is best set up under

or Ar atmosphere. -

Charge: Add

-methoxybenzamide (0.2 mmol), alkyne (0.3 mmol), -

Solvate: Add anhydrous DCE (2.0 mL).

-

React: Seal and heat to 100–120 °C for 24 hours. (Cobalt requires higher activation energy than Rhodium).

-

Workup: Filter through a celite pad to remove silver salts. Concentrate the filtrate.

-

Purification: Flash chromatography on silica gel.

Data Summary & Optimization Guide

Substrate Compatibility Table

| Substrate Class | Recommended System | Notes |

| Electron-Rich Benzamides | Rh(III) / MeOH | Reacts rapidly; high yield. |

| Electron-Deficient Benzamides | Rh(III) / TFE | Use Trifluoroethanol (TFE) to stabilize the cationic metal species. |

| Terminal Alkynes | Avoid | Terminal alkynes often lead to homocoupling (Glaser) or polymerization. Use internal alkynes. |

| Halogenated Benzamides | Co(III) | Cobalt is often more tolerant of aryl halides (Br, I) without oxidative addition side reactions. |

Troubleshooting Flowchart

Figure 2: Decision matrix for optimizing reaction conditions.

References

-

Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909. Link

-

Rovis, T., & Hyster, T. K. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C-H/N-H Activation. Journal of the American Chemical Society, 132(38), 13142–13144. Link

-

Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

-

Umeda, N., Hirano, K., Satoh, T., & Miura, M. (2011). Rhodium-Catalyzed Oxidative Coupling/Cyclization of Benzamides with Alkynes via C-H Bond Cleavage. The Journal of Organic Chemistry, 76(1), 13–24. Link

-

Sun, B., Yoshino, T., Matsunaga, S., & Kanai, M. (2015). A Cp*CoI2-dimer as a precursor for cationic cobalt(III)-catalysis: application to C–H bond functionalization. Chemical Communications, 51, 4659-4662. Link

Greener Pathways for Benzamide Synthesis: A Guide to Modern Amide Bond Formation

Introduction: Reimagining a Cornerstone Reaction

The formation of the amide bond is arguably one of the most critical transformations in modern organic chemistry, central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Benzamides, in particular, are privileged structures found in numerous blockbuster drugs. However, traditional methods for their synthesis often rely on stoichiometric activating agents (e.g., carbodiimides, acyl halides) that generate significant chemical waste, exhibit poor atom economy, and pose safety and environmental hazards.[1] This reality has positioned amide bond formation as a top priority for innovation under the principles of green chemistry.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for several cutting-edge, green methodologies for the synthesis of benzamides. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles. Our focus will be on catalytic and sustainable approaches that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Evaluating Greenness: Key Metrics in Amide Synthesis

To quantitatively assess the "greenness" of a chemical process, several metrics have been established. Two of the most informative are Atom Economy and the Environmental Factor (E-Factor).

-

Atom Economy (AE): This metric, conceived by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. Direct catalytic amidation, which ideally produces only water as a byproduct, has a very high theoretical atom economy.

-

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a broader measure of the waste generated in a process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor is desirable. The E-Factor considers not just byproducts but also solvent losses, unreacted starting materials, and reagents used in workup and purification.[3][4]

Illustrative Example: Traditional vs. Green Synthesis of N-Benzylbenzamide

Let's consider the synthesis of N-benzylbenzamide.

-

Traditional Route (Schotten-Baumann conditions): Benzoyl chloride + Benzylamine + NaOH → N-Benzylbenzamide + NaCl + H₂O

-

Atom Economy Calculation: (MW of N-Benzylbenzamide) / (MW of Benzoyl chloride + MW of Benzylamine + MW of NaOH) = 211.26 / (140.57 + 107.15 + 40.00) = 211.26 / 287.72 = 73.4%

-

-

Green Catalytic Route (Direct Amidation): Benzoic acid + Benzylamine --(catalyst)--> N-Benzylbenzamide + H₂O

-

Atom Economy Calculation: (MW of N-Benzylbenzamide) / (MW of Benzoic acid + MW of Benzylamine) = 211.26 / (122.12 + 107.15) = 211.26 / 229.27 = 92.1%

-

This simple calculation demonstrates the inherent advantage of direct amidation in terms of atom economy. The E-Factor for the traditional route would be significantly higher due to the use of solvents for reaction and purification, and the generation of inorganic salts.

Catalytic Approaches to Green Benzamide Formation

Boric Acid Catalysis: An Economical and Mild Approach

Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines.[5] This method often proceeds under mild conditions and has shown broad applicability.[6]

Causality of the Method: The catalytic activity of boric acid stems from its ability to form an activated acylborate intermediate with the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.[7]

Figure 1: Catalytic cycle of boric acid-mediated amidation.

Application Protocol: Synthesis of N-Benzylbenzamide using Boric Acid

-

Materials:

-

Benzoic acid (1.0 equiv)

-

Benzylamine (1.05 equiv)

-

Boric acid (5 mol%)[8]

-

Toluene (or another suitable solvent for azeotropic water removal)

-

-

Apparatus:

-

Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

-

Heating mantle.

-

-

Procedure:

-

To the round-bottom flask, add benzoic acid, boric acid, and toluene.

-

Begin stirring the mixture.

-

Add benzylamine to the flask.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within several hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Enzymatic Synthesis: The Power of Biocatalysis

Enzymes, particularly lipases, have gained significant attention as powerful biocatalysts for amide bond formation. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is highly effective in catalyzing the direct amidation of carboxylic acids and amines with excellent selectivity and under mild conditions.[9]

Causality of the Method: The catalytic action of lipase involves a serine-histidine-aspartate catalytic triad in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carboxylic acid to form a covalent acyl-enzyme intermediate. This activated intermediate is then attacked by the amine to form the amide bond and regenerate the enzyme.[10] The use of green solvents like cyclopentyl methyl ether (CPME) and the straightforward removal of the immobilized enzyme by filtration make this a highly sustainable method.[9]

Figure 2: Simplified catalytic cycle of lipase-mediated amidation.

Application Protocol: CALB-Catalyzed Synthesis of N-Benzylbenzamide

-

Materials:

-

Apparatus:

-

Screw-cap vial with a magnetic stirrer.

-

Heating block or oil bath.

-

-

Procedure:

-

To the vial, add benzoic acid, benzylamine, immobilized CALB, molecular sieves, and the green solvent.

-

Seal the vial and heat the mixture with stirring (e.g., at 60 °C).[2]

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 24 hours.

-

Upon completion, cool the reaction mixture.

-

Filter to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Wash the filtrate with a mild aqueous acid and/or base to remove any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzamide product.

-

Lewis Acid Catalysis: Harnessing Earth-Abundant Metals

Lewis acids, particularly those based on earth-abundant and low-toxicity metals like zirconium and titanium, are effective catalysts for direct amidation. Zirconium(IV) chloride (ZrCl₄) is a notable example that can catalyze the reaction under relatively mild conditions.[11]

Causality of the Method: The Lewis acidic metal center coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the amine. Mechanistic studies suggest that in situ formed zirconium oxo clusters may be the true catalytically active species.[12][13]

Figure 3: Simplified mechanism of Lewis acid-catalyzed amidation.

Application Protocol: ZrCl₄-Catalyzed Synthesis of N-Benzylbenzamide

-

Materials:

-

Apparatus:

-

Oven-dried round-bottom flask with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Heating mantle.

-

-

Procedure:

-

To the flask under an inert atmosphere, add benzoic acid, ZrCl₄, and anhydrous toluene.

-

Stir the mixture for a few minutes.

-

Add the benzylamine and heat the reaction mixture (e.g., to reflux or a specified temperature).

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.

-

After completion, cool the reaction mixture.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Emerging Green Technologies

Mechanochemistry: Solvent-Free Synthesis

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a powerful solvent-free approach to amide synthesis.[1] This technique can lead to shorter reaction times, different product selectivities compared to solution-phase reactions, and a significant reduction in solvent waste.

Workflow Overview:

Figure 4: General workflow for mechanochemical benzamide synthesis.

While protocols for the direct mechanochemical synthesis of benzamides from benzoic acid are emerging, a common approach involves the amidation of esters. This still represents a green alternative, especially when the ester is derived from a bio-based source.

Continuous Flow Chemistry: Enhanced Control and Safety

Continuous flow chemistry involves pumping reagents through a heated and/or pressurized reactor. This technology offers superior control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous reagents or exothermic reactions, and potential for straightforward scaling. For benzamide synthesis, a flow setup can involve pumping a solution of the carboxylic acid, amine, and a soluble catalyst through a heated coil, or passing the reagents through a packed-bed reactor containing a heterogeneous catalyst.

Workflow Overview:

Sources

- 1. Ball Milling Assisted Solvent and Catalyst Free Synthesis of Benzimidazoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,2-Diphenylethyl)benzamide

Welcome to the technical support center for the synthesis of N-(2,2-Diphenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-(2,2-Diphenylethyl)benzamide?

A1: The most prevalent method is the acylation of 2,2-diphenylethan-1-amine with benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is favored for its simplicity and generally good yields.[1][2][3] Alternative routes include using benzoic acid with a coupling agent or mechanochemical methods, which offer a solvent-free and environmentally friendly approach.[4]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields in this synthesis can often be attributed to several factors:

-

Steric Hindrance: The bulky nature of the 2,2-diphenylethylamine can hinder the approach of the acylating agent, slowing down the reaction rate.[5][6][7]

-

Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with any moisture present, forming benzoic acid, which will not participate in the desired amide formation.[8]

-

Inadequate Acid Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9] Effective neutralization of this acid is crucial.

-

Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and reaction time play a critical role and may need to be optimized for your specific setup.

Q3: I am observing a significant amount of a white solid impurity in my crude product. What is it likely to be and how can I remove it?

A3: The most common white solid impurity is benzoic acid, formed from the hydrolysis of benzoyl chloride.[8] You can confirm its presence using techniques like TLC or NMR. To remove it, you can wash the crude product (dissolved in a suitable organic solvent) with a mild aqueous base solution, such as sodium bicarbonate, followed by a water wash.[8]

Q4: Can I use benzoic acid directly instead of benzoyl chloride?

A4: Yes, it is possible to use benzoic acid directly, but this requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents for amide bond formation include carbodiimides (like DCC or EDC) often in combination with additives like HOBt, or uronium/phosphonium-based reagents (like HATU or PyBOP).[10][11] While this method avoids the use of the highly reactive benzoyl chloride, it introduces other reagents that need to be removed during purification.

II. Troubleshooting Guide

This section provides a more detailed breakdown of specific issues you may encounter during the synthesis of N-(2,2-Diphenylethyl)benzamide and offers targeted solutions.

Issue 1: Low or No Product Formation

Symptoms:

-

TLC analysis shows mostly unreacted starting materials (2,2-diphenylethan-1-amine).

-

After workup, the isolated yield of the desired amide is minimal.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Inefficient Acid Scavenging | The HCl byproduct protonates the amine, making it unreactive.[9] | 1. Choice of Base: Use a suitable base to neutralize the HCl. For Schotten-Baumann conditions, an aqueous solution of NaOH or KOH is common.[1][2][12] Alternatively, an organic base like triethylamine or pyridine can be used in an anhydrous organic solvent.[3] 2. Stoichiometry of Base: Ensure at least one equivalent of the base is used to neutralize the generated acid. Often, a slight excess is beneficial. |

| Steric Hindrance | The bulky diphenyl group on the amine slows the nucleophilic attack on the benzoyl chloride.[5][6] | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture to overcome the activation energy barrier. Monitor the reaction progress by TLC. 2. Use a More Reactive Acylating Agent: Consider converting benzoic acid to an acyl fluoride, which can be more reactive in sterically hindered couplings.[10] |

| Poor Reagent Quality | Benzoyl chloride can degrade over time, especially if exposed to moisture. | 1. Use Fresh Reagents: Use a freshly opened bottle of benzoyl chloride or distill it before use. 2. Check Amine Purity: Ensure the 2,2-diphenylethan-1-amine is pure and free from contaminants. |

Issue 2: Significant Byproduct Formation

Symptoms:

-

TLC plate shows multiple spots in addition to the starting materials and the desired product.

-

NMR of the crude product indicates the presence of significant impurities.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Hydrolysis of Benzoyl Chloride | Presence of water leads to the formation of benzoic acid.[8] | 1. Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities like benzoic acid.[8] |

| Diacylation | If the reaction conditions are too harsh, the initially formed amide can be further acylated. (This is less common for secondary amides but can occur). | 1. Controlled Addition: Add the benzoyl chloride dropwise to the solution of the amine, rather than all at once. 2. Temperature Control: Maintain a lower reaction temperature to favor the formation of the mono-acylated product. |

| Side Reactions with Solvent | Certain solvents may react with the starting materials or intermediates under the reaction conditions. | 1. Solvent Selection: Choose an inert solvent that does not participate in the reaction. Dichloromethane or diethyl ether are often used in Schotten-Baumann reactions.[1][2] |

III. Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Synthesis of N-(2,2-Diphenylethyl)benzamide

This protocol is designed to maximize yield by ensuring anhydrous conditions and effective acid scavenging.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-diphenylethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Dissolve benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Workflow for the optimized Schotten-Baumann synthesis.

Protocol 2: Amide Coupling Using Benzoic Acid and HATU

This protocol is an alternative for when benzoyl chloride is not desirable.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of 2,2-diphenylethan-1-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for amide coupling using HATU.

IV. References

-

Ak, M., Zengin, M., & Karakuş, S. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), m1775. [Link]

-

CN101914034A - Method for preparing N,N-diethyl M-Methyl Benzoyl amide - Google Patents.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate. [Link]

-

Schotten–Baumann reaction - L.S.College, Muzaffarpur. [Link]

-

CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents.

-

Zhang, W., Hu, C., & Zhou, X. (2017). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry, 37(2), 433-439. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]

-

Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11486-11490. [Link]

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

-

Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines | Request PDF - ResearchGate. [Link]

-

The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

-

The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]

-

CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents.

-

Schotten–Baumann reaction - Wikipedia. [Link]

-

Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

-

The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

-

US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google Patents.

-

One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide - NIH. [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. assets-global.website-files.com [assets-global.website-files.com]

- 4. mdpi.com [mdpi.com]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. bachem.com [bachem.com]

- 12. CN101914034A - Method for preparing N,N-diethyl M-Methyl Benzoyl amide - Google Patents [patents.google.com]

Removing unreacted benzoyl chloride from amide product

Status: Operational Subject: Post-Reaction Workup & Purification of Amides Ticket ID: BZCL-REM-001[1]

Executive Summary

Benzoyl chloride (

This guide details three tiers of removal strategies, ranked by efficacy and operational complexity.

Module 1: The Chemical Scavenger Method (Recommended)

Best For: High-value intermediates, acid-stable amides, and parallel synthesis.[1] Mechanism: Derivatization into a water-soluble byproduct.[1][2][3][4][5]

The most reliable method involves reacting the excess benzoyl chloride with a "scavenger" amine that contains a tertiary amine tail. The resulting byproduct is highly basic and can be quantitatively removed via an acidic aqueous wash.

Reagent: 3-Dimethylaminopropylamine (DMAPA)[1]

The Protocol

-

Reaction Completion: Confirm the main coupling reaction is complete via TLC/HPLC.

-

Scavenger Addition: Add 0.2 – 0.5 equivalents (relative to the initial benzoyl chloride loading) of DMAPA directly to the reaction mixture.

-

Incubation: Stir at room temperature for 15–30 minutes.

-

Observation: A mild exotherm indicates the scavenging of

.

-

-

Acid Wash: Dilute with organic solvent (EtOAc or DCM) and wash the organic layer with 1M HCl or 10% Citric Acid (2x).[1]

-

Phase Separation: The excess DMAPA and the benzoylated-DMAPA byproduct will protonate and partition into the aqueous layer.

Logic Visualization

The following diagram illustrates the chemical logic of the scavenging process.

Figure 1: Mechanism of DMAPA scavenging.[1] The lipophilic benzoyl chloride is converted into a polar, ionizable amide that is easily washed away.

Module 2: Enhanced Hydrolysis (The "Vigorous" Workup)

Best For: Large-scale reactions where reagents like DMAPA are cost-prohibitive.[1]

Risk:

Standard bicarbonate washes are often insufficient because the hydrolysis rate of benzoyl chloride in biphasic systems is slow. You must force the interaction.

The Protocol

-

Quench: Add 2M NaOH (if product is base-stable) or Saturated NaHCO₃ (if sensitive).[1]

-

Catalysis (Critical Step): Add a catalytic amount of Pyridine or DMAP (dimethylaminopyridine) to the biphasic mixture.[1]

-

Why? The pyridine attacks the

to form a water-soluble N-acylpyridinium salt, which hydrolyzes rapidly compared to the neutral acid chloride.

-

-

Vigorous Agitation: Stir the biphasic mixture vigorously for 45–60 minutes . "Gentle rocking" in a sep funnel is insufficient.

-

Verification: Spot the organic layer on TLC.[1] Benzoyl chloride appears as a high-running UV-active spot (often streaking).[1] Benzoic acid will stay at the baseline.[1]

Data: Hydrolysis Efficiency Comparison

| Method | Reagents | Time Required | Efficiency |

| Passive Wash | Water / Sat.[1] NaHCO₃ | < 5 mins | Low (Residual PhCOCl remains) |

| Active Hydrolysis | 2M NaOH + Vigorous Stir | 30-60 mins | High (Converts to Benzoate) |

| Catalytic Hydrolysis | NaHCO₃ + Cat.[1] DMAP | 15-30 mins | Very High |

Module 3: Troubleshooting & FAQs

Q: My product is acid-sensitive. I cannot use the DMAPA/HCl method. What now?

A: Use a Polymer-Supported Scavenger (e.g., PS-Trisamine or PS-NCO).[1]

-

Protocol: Add 2-3 equivalents of the resin to the reaction mixture. Stir for 1-2 hours. Filter off the resin.[1] The excess

remains covalently bound to the beads. -

Alternative: Use the hydrolysis method with Saturated NaHCO₃ and extended stirring time (overnight).[4] Do not use NaOH.[1]

Q: I still smell benzoyl chloride after workup. Is it impure?

A: Not necessarily.[1] Benzoyl chloride has an extremely low odor threshold.[1] Even ppm-level traces (which may not affect the next step) are detectable by the human nose. Rely on 1H NMR or TLC rather than smell.

-

NMR Signature: Look for the ortho-protons of benzoyl chloride at ~8.10 ppm (d) , which are distinct from the amide product protons.

Q: The benzoyl chloride is co-eluting with my product on the column.

A: This is common in non-polar solvent systems (Hexane/EtOAc).

-

Fix: Convert the

to Methyl Benzoate before the column. -

How: Add 1 mL of Methanol and a drop of Et3N to the crude mixture. Stir for 10 mins. Methyl benzoate is distinct by TLC and usually separates easily from amides.[1]

References & Grounding

-

Frontier, A. Not Voodoo: Workup Tricks & Troubleshooting. University of Rochester.

-

Source:[1]

-

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for physical properties and purification of benzoyl chloride).

-

Marsh, G. (2011).[1] Scavenging of Acid Chlorides.[1] Organic Process Research & Development.[1]

-

Context: Discusses the use of amine scavengers like DMAPA in high-throughput synthesis.

-

-

Sciencemadness Discussion. Removing excess Benzoyl Chloride.

-

Source: (Provides anecdotal confirmation of hydrolytic stability).[1]

-

Sources

Technical Support Center: N-Acylation of 2,2-Diphenylethylamine

Executive Summary: The Chemical Challenge

2,2-Diphenylethylamine (CAS: 3963-62-0) presents a unique synthetic profile.[1] While classified as a primary amine, the geminal diphenyl group at the

Successful N-acylation requires balancing the solubility of the lipophilic starting material with the polarity of the generated salts, while preventing the "folding back" of phenyl rings that can transiently shield the nitrogen lone pair.

Standard Operating Procedures (SOPs)

Protocol A: Acyl Chloride/Anhydride Method (High Reactivity)

Recommended for simple acyl groups (Acetyl, Benzoyl, Tosyl).[2]

Reagents:

-

Acylating Agent: Acid Chloride or Anhydride (1.1 – 1.2 equiv)[2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[2]

-

Solvent: Dichloromethane (DCM) (anhydrous)

Workflow:

-

Dissolution: Dissolve 2,2-diphenylethylamine in DCM (0.1 M – 0.2 M concentration).

-

Base Addition: Add DIPEA. The solution should remain clear.

-

Cooling: Cool to 0°C (ice bath). While not strictly necessary for stability, this prevents exotherms from promoting di-acylation.[1]

-

Addition: Add the Acid Chloride dropwise.

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Mobile phase: 30-50% EtOAc/Hexanes).[1] The amine stains strongly with Ninhydrin (purple/red); the amide will be UV active but Ninhydrin negative.

Protocol B: Carodiimide Coupling (Complex Acids)

Recommended for coupling with carboxylic acids, amino acids, or sensitive drug intermediates.[2]

Reagents:

-

Coupling Agent: EDC[3]·HCl (1.2 equiv) + HOBt (1.2 equiv) or HATU (1.1 equiv)[1]

-

Base: DIPEA (3.0 equiv if using amine salts; 1.5 equiv otherwise)[2]

-

Solvent: DMF or DCM/DMF (9:1)

Workflow Visualization:

Figure 1: Decision matrix for selecting the optimal acylation pathway based on the acyl donor.

Troubleshooting Guide

Issue 1: Reaction Stalls or Low Yield

Symptoms: TLC shows significant starting material (SM) remaining after 4+ hours.[1][2] LCMS confirms SM mass (

| Potential Cause | Scientific Rationale | Corrective Action |

| Steric Shielding | The | Add Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).[1] This forms a highly reactive N-acylpyridinium intermediate that overcomes steric barriers.[1] |

| Protonation | HCl generated from acid chlorides protonates the amine, rendering it non-nucleophilic ( | Check Base: Ensure >1.5 equivalents of base (DIPEA/TEA) are present.[1] If using Schotten-Baumann conditions (biphasic), ensure vigorous stirring. |

| Reagent Hydrolysis | Acid chlorides degrade rapidly in moist solvents.[1] | Fresh Reagents: Distill acid chloride or switch to a fresh bottle. Dry solvents over molecular sieves.[1] |

Issue 2: Solubility Issues (Precipitation)

Symptoms: A white solid crashes out immediately upon addition of reagents, halting the reaction.[2]

Explanation: 2,2-Diphenylethylamine is lipophilic, but its hydrochloride salt (formed if base is insufficient) or the urea byproducts (from DCC coupling) are often insoluble in DCM.[2]

Solution:

-

Switch Solvent: Use DMF (Dimethylformamide) or NMP .[1] These dissolve both the lipophilic amine and the polar intermediates.

-

Avoid DCC: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1] The urea byproduct of EDC is water-soluble and easily removed during aqueous workup, whereas DCU (from DCC) is notoriously difficult to filter off completely.[1]

Issue 3: Product Purification Failure

Symptoms: Product co-elutes with starting amine on silica gel; "streaking" on TLC.

Troubleshooting Logic Tree:

Figure 2: Logical flow for isolating pure N-acylated 2,2-diphenylethylamine.

Purification & Isolation (The "Self-Validating" System)[1][2]

Because 2,2-diphenylethylamine is a base and the resulting amide is neutral, we can use an Acid/Base Switch workup to guarantee purity without column chromatography in many cases.[1][2]

The Acid Wash Protocol (Self-Validating):

-

Dilute: Dilute reaction mixture with EtOAc (Ethyl Acetate).[1]

-

Acid Wash: Wash organic layer with 1M HCl (2x) .[1]

-

Base Wash: Wash organic layer with Saturated

.[1] -

Validation: Spot the organic layer on TLC.[1][4] If the "Start" spot (amine) is still visible, repeat Step 2.

Recrystallization: If the amide is a solid (common with diphenyl motifs), recrystallization is superior to chromatography.[2]

-

Method: Dissolve in minimum hot solvent, cool slowly to RT, then 4°C.

Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic) for this amine? A: Yes, but with caution. Because 2,2-diphenylethylamine is highly lipophilic, it may stay strictly in the organic phase.[1] Ensure you use a phase transfer catalyst (like TBAB) or vigorous stirring to ensure the amine contacts the acyl chloride at the interface.

Q: My reaction turned black/dark brown. Is my product gone? A: Not necessarily. Amines can oxidize to form colored impurities (N-oxides or radical species) if the solvent isn't degassed or if the reaction runs too long.[1] The amide product is usually stable. Proceed with the Acid Wash Protocol; the color often washes out or can be removed with activated charcoal during recrystallization.[4]

Q: Why is the

References

-

Reactivity of Beta-Branched Amines: Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1] (General principles of nucleophilic attack and steric hindrance).

-

Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Purification Strategies: BenchChem. (2025).[1][4] Optimizing reaction conditions for N-acylation of 2-naphthylamine (Analogous bulky amine protocols). Link[1]

-

Properties of 2,2-Diphenylethylamine: PubChem Database.[1] CID 77575.[1] National Center for Biotechnology Information.[1] Link[1]

-

Green Chemistry Approaches: Tale, R. H., & Patil, A. D. (2011).[2] A novel and efficient method for N-acylation of amines.[1] Tetrahedron Letters. (Discusses catalytic methods for hindered amines).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Technical Support Center: Purification of N-(2,2-Diphenylethyl)benzamide by Column Chromatography

Welcome to our dedicated technical support guide for the purification of N-(2,2-Diphenylethyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this specific amide. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to resolve issues encountered during column chromatography.

Introduction to the Purification Challenge

N-(2,2-Diphenylethyl)benzamide is a moderately non-polar compound, and its purification by silica gel chromatography can be deceptively complex. Common issues include co-elution with starting materials or byproducts, low recovery, and peak tailing. This guide will address these challenges systematically, providing both quick-reference FAQs and in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the column chromatography of N-(2,2-Diphenylethyl)benzamide:

Q1: What is the best stationary phase for purifying N-(2,2-Diphenylethyl)benzamide?

For most applications, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice[1]. Its polarity is well-suited for the separation of moderately non-polar compounds like N-(2,2-Diphenylethyl)benzamide from common non-polar impurities. In cases where stubborn impurities are present, an amide-embedded stationary phase could offer alternative selectivity[2][3][4].

Q2: How do I choose an appropriate solvent system for the TLC and column?

A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point[5]. For N-(2,2-Diphenylethyl)benzamide, begin with a low polarity system, such as 9:1 or 8:2 hexanes:ethyl acetate. The ideal TLC Rf (retardation factor) for your product should be between 0.25 and 0.35 to ensure good separation on the column.

Q3: My product is coming off the column with an impurity. What should I do?

First, ensure your column is not overloaded. If the separation is still not clean, you may need to adjust the polarity of your mobile phase. A shallower gradient or even isocratic elution with a lower polarity solvent system can improve resolution. If solvent system optimization fails, consider a different stationary phase, such as alumina or a bonded phase[6].

Q4: I am getting a low yield after column chromatography. Why might this be happening?

Low yields can result from several factors. The compound may be adsorbing irreversibly to the silica gel, which can sometimes occur with amides[5]. Ensure you are not using a highly polar eluent for an extended period, which can sometimes lead to product degradation on the column. Also, ensure complete elution by flushing the column with a slightly more polar solvent mixture after your product has been collected.

Q5: My product is appearing as an oil after concentrating the column fractions, but it should be a solid. What should I do?

This is often due to residual solvent. Ensure you have removed all the elution solvent under high vacuum[7]. If it remains an oil, it may be due to the presence of impurities. Try recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to induce crystallization and further purify the compound[5][8].

In-Depth Troubleshooting Guides

Problem 1: Poor Separation of Product and a Key Impurity (e.g., Unreacted 2,2-Diphenylethylamine or Benzoyl Chloride)

Symptoms:

-

Overlapping spots on TLC.

-

Broad, co-eluting peaks from the column.

-

Fractions containing a mixture of product and impurity, confirmed by NMR or LC-MS.

Causality Analysis: Poor separation is fundamentally an issue of insufficient differential partitioning of the product and impurity between the stationary and mobile phases. This can be due to similar polarities of the compounds or non-ideal chromatographic conditions.

Troubleshooting Workflow:

Caption: Troubleshooting poor separation.

Problem 2: Product Tailing on the Column

Symptoms:

-

Elongated spots on TLC.

-

Asymmetric peaks from the column with a "tail."

Causality Analysis: Peak tailing for amides on silica gel can be caused by strong interactions between the amide functional group and acidic silanol groups on the silica surface. This can be exacerbated by the presence of acidic impurities or the use of acidic solvents.

Troubleshooting Workflow:

Caption: Troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Developing an Optimal TLC Solvent System

-

Prepare Stock Solutions: Dissolve a small amount of your crude N-(2,2-Diphenylethyl)benzamide in a suitable solvent like dichloromethane or ethyl acetate.

-

Initial Solvent Systems: Prepare three developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

-

Spot the TLC Plate: Using a capillary tube, spot your crude material on a silica gel TLC plate.

-

Develop the Plate: Place the TLC plate in one of the chambers and allow the solvent to run up the plate.

-

Visualize: Visualize the spots under a UV lamp (254 nm). Your product, containing aromatic rings, should be UV active[7].

-

Analyze: The ideal solvent system will give your product an Rf value between 0.25 and 0.35, with good separation from any visible impurities.

Protocol 2: Step-by-Step Column Chromatography

-

Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

-

Slurry Packing: In a beaker, mix your silica gel with the initial, low-polarity mobile phase to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.

-

Elution: Carefully add your mobile phase to the column. Begin elution with the low-polarity solvent system determined from your TLC analysis. Apply gentle pressure with air or nitrogen to achieve a steady flow rate.

-

Fraction Collection: Collect fractions in test tubes. Monitor the elution of your product by TLC analysis of the collected fractions.

-

Solvent Gradient (if needed): If your product is eluting too slowly, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

-

Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield your purified N-(2,2-Diphenylethyl)benzamide[9].

Data Presentation

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard choice for moderately non-polar compounds. |

| Mobile Phase | Hexanes:Ethyl Acetate | Good balance of polarity for effective separation. |

| Initial Eluent Ratio | 9:1 to 8:2 (Hexanes:EtOAc) | Should place the product at an optimal Rf of 0.25-0.35. |

| Sample Load | 1:20 to 1:100 (Sample:Silica) | Prevents column overloading and ensures good separation. |

| TLC Visualization | UV light (254 nm) | Aromatic rings in the molecule are UV active. |

Visualization of the Purification Workflow

Caption: Overall workflow for the purification of N-(2,2-Diphenylethyl)benzamide.

References

-

What is the best technique for amide purification?. ResearchGate. [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link]

-

Column Chromatography: Amides. Reddit. [Link]

- A method for preparing N- (2 - phenylethyl) benzamide.

-

High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. PubMed. [Link]

-

Evaluation of an amide-based stationary phase for supercritical fluid chromatography. National Institutes of Health. [Link]

-

Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness.org. [Link]

-

Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. [Link]

-

How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]

-

SUPPORTING INFORMATION. AWS. [Link]

-

LC and LC/MS Columns. Agilent. [Link]

-

Amide or Amino HPLC Columns What are the Differences. MicroSolv Technology Corporation. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. National Institute of Science Communication and Information Resources. [Link]

-

HPLC Troubleshooting Guide. Waters. [Link]

-

Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Taylor & Francis Online. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

N,N-Diphenylbenzamide. ResearchGate. [Link]

-

HiTrap™ Benzamidine FF (High Sub) columns. Cytiva Life Sciences. [Link]

-

Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Evaluation of an amide-based stationary phase for supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. biotage.com [biotage.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

Technical Support Center: Steric Hindrance in 2,2-Diphenylethyl Amide Synthesis

Introduction: The "Cone of Exclusion" Problem

The synthesis of 2,2-diphenylethyl amides presents a unique challenge in medicinal chemistry. Unlike simple primary amines, the 2,2-diphenylethylamine scaffold possesses significant

While the amine nitrogen itself is primary (

This guide provides high-fidelity protocols and troubleshooting workflows to overcome this specific kinetic barrier.

Reagent Selection & Decision Matrix

The Hierarchy of Coupling Power

When dealing with the 2,2-diphenylethyl scaffold, standard reagents are often insufficient. Use the following hierarchy to select your "hardware."

| Reagent Class | Reagent | Suitability | Mechanism Note |

| Standard | EDC / HOBt | Poor | |

| High-Performance | HATU / COMU | Excellent | Generates a reactive At/Oxyma ester. The "7-aza" effect (HATU) or Oxyma (COMU) accelerates kinetics via intramolecular base catalysis. |

| The "Nuclear" Option | Oxalyl Chloride | Superior | Converts acid to acid chloride.[1][2][3] Highest electrophilicity, but requires strictly anhydrous conditions. |

| Alternative | TFFH | Good | Generates acid fluorides in situ.[4][5] More stable than chlorides but highly reactive toward hindered amines. |

Visual Workflow: Reagent Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal coupling strategy based on the steric and chiral nature of the carboxylic acid partner.

Troubleshooting & FAQs

Q1: My HATU reaction turns dark, but LCMS shows 50% unreacted amine after 24 hours. Why?

Diagnosis: The reaction has "stalled." The active ester formed, but the amine is too hindered to attack it before the active ester hydrolyzes or rearranges (e.g., to a guanidinium byproduct). Corrective Action:

-

Switch Base: Ensure you are using DIPEA (Hunig's Base) , not TEA. TEA can act as a nucleophile or cause racemization.

-

Microwave Acceleration: Heat is often necessary to overcome the activation energy barrier of the bulky transition state.

-

Settings: 60°C for 30 mins in DMF.

-

-

Double Addition: Add 0.5 equiv of fresh HATU and DIPEA after 4 hours to regenerate the active species.

Q2: I cannot use HATU due to cost/removal issues. Can I use Acid Chlorides?

Answer: Yes, this is often the most robust method for 2,2-diphenylethylamine. Critical Warning: Acid chlorides are highly reactive. If your acid partner has acid-labile protecting groups (Boc, tBu), the HCl generated will deprotect them. Solution: Use the Oxalyl Chloride/DMF catalytic method (Protocol B) and include a scavenger base (2,6-lutidine or collidine) which is less nucleophilic than pyridine.

Q3: Why is my yield low even with Acid Chlorides?

Diagnosis: Likely moisture ingress or Vilsmeier reagent consumption. Explanation: The formation of acid chloride using Oxalyl Chloride requires a catalytic amount of DMF to form the Vilsmeier intermediate (the active chlorinating agent). If your DMF is wet, it quenches the reagent. Fix: Use anhydrous DMF from a Sure-Seal bottle. Ensure the reaction turns yellow and bubbles vigorously (CO/CO2 evolution) upon addition of Oxalyl Chloride.

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (HATU/COMU)

Best for: Chiral acids, parallel synthesis, and moderate steric hindrance.

Materials:

-

Carboxylic Acid (1.0 equiv)[6]

-

2,2-Diphenylethylamine (1.1 equiv)

-

HATU or COMU (1.1 - 1.2 equiv)

-

DIPEA (2.0 - 3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Procedure:

-

Dissolve the Carboxylic Acid and DIPEA in anhydrous DMF. Stir for 5 minutes.

-